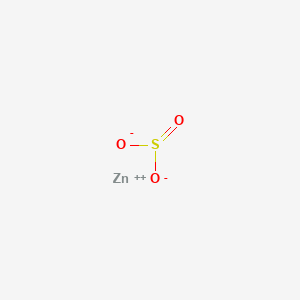

Zinc sulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.Zn/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFJDYGOJKZCL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO3, O3SZn | |

| Record name | zinc sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884625 | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-44-9 | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Zinc Sulfite for Researchers

Executive Summary: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and properties of zinc sulfite (ZnSO₃). It covers various hydrated forms, key synthesis protocols, and a comprehensive summary of its physical, chemical, thermal, and solubility properties. All quantitative data is presented in structured tables for ease of comparison. The guide includes detailed experimental and logical workflows visualized using Graphviz to illustrate synthesis, decomposition, and reactivity pathways. Notably, this guide also highlights the current scarcity of comprehensive crystallographic and spectroscopic data in publicly accessible literature, identifying a key area for future research.

Introduction to this compound

This compound, with the chemical formula ZnSO₃, is a white crystalline inorganic compound. It is most commonly found in its hydrated forms, ZnSO₃·nH₂O, which are more stable than the anhydrous salt. The compound serves various niche roles, including as a preservative for anatomical specimens and as an intermediate in certain industrial processes. For researchers, its properties as a reducing agent and its thermal decomposition behavior are of particular interest. This compound readily absorbs oxygen from the air, oxidizing to the more common zinc sulfate, and it decomposes in hot water or acidic solutions. Understanding the conditions that favor the formation of its specific hydrates is critical for consistent experimental results.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a zinc-containing precursor with a source of sulfite ions in an aqueous solution. The most stable and commonly isolated form at ambient temperature is the 2.5-hydrate (α-ZnSO₃·2.5H₂O).

Primary Synthesis Routes

Several methods for preparing this compound have been reported:

-

Reaction with Sulfurous Acid: A common and direct method involves reacting zinc oxide (ZnO), zinc carbonate (ZnCO₃), or zinc hydroxide (Zn(OH)₂) with an aqueous solution of sulfurous acid (H₂SO₃). The sulfurous acid is typically formed by dissolving sulfur dioxide (SO₂) in water. The general reaction is: ZnO + H₂SO₃ → ZnSO₃ + H₂O

-

Precipitation Reaction: this compound can be precipitated by mixing a soluble zinc salt, such as zinc sulfate (ZnSO₄), with a soluble sulfite salt, like sodium sulfite (Na₂SO₃). ZnSO₄ + Na₂SO₃ → ZnSO₃(s) + Na₂SO₄

Detailed Experimental Protocol: Precipitation of this compound 2.5-Hydrate

This protocol describes a generalized method for synthesizing this compound 2.5-hydrate (ZnSO₃·2.5H₂O) via aqueous precipitation.

Materials:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Sodium Sulfite (Na₂SO₃), anhydrous

-

Deionized Water

-

Ethanol

Equipment:

-

Magnetic stirrer with stir bar

-

2x 500 mL Beakers

-

Graduated cylinders

-

Buchner funnel and filtering flask

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 1.0 M solution of zinc sulfate by dissolving 28.75 g of ZnSO₄·7H₂O in 200 mL of deionized water in a 500 mL beaker. Stir until fully dissolved.

-

Prepare a 1.0 M solution of sodium sulfite by dissolving 12.60 g of anhydrous Na₂SO₃ in 200 mL of deionized water in a separate 500 mL beaker. Stir until fully dissolved.

-

-

Precipitation:

-

Place the beaker containing the zinc sulfate solution on a magnetic stirrer.

-

Slowly add the sodium sulfite solution to the zinc sulfate solution dropwise over a period of 20-30 minutes while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture at room temperature for 1 hour to ensure the reaction is complete and to allow for crystal growth.

-

-

Isolation and Washing:

-

Set up the Buchner funnel and filtering flask for vacuum filtration.

-

Pour the slurry into the funnel to separate the white precipitate from the mother liquor.

-

Wash the collected solid with 100 mL of deionized water to remove unreacted salts and byproducts like sodium sulfate.

-

Perform a final wash with 50 mL of ethanol to help displace water and expedite drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in a low-temperature oven at 40-50°C for several hours until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum. Note: Avoid high temperatures to prevent dehydration and decomposition.[1]

-

Properties of this compound

The properties of this compound are influenced by its state of hydration. The data presented here pertains to the most commonly cited forms.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | ZnSO₃ | [2] |

| Molar Mass (Anhydrous) | 145.44 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Key Reactions | Aerial Oxidation: 2ZnSO₃ + O₂ → 2ZnSO₄ | [1] |

| Acid Decomposition: ZnSO₃ + 2HCl → ZnCl₂ + H₂O + SO₂ | [1] | |

| Thermal Decomposition: ZnSO₃(s) → ZnO(s) + SO₂(g) (at ~200°C) | [1] |

Hydrates of this compound

This compound crystallizes from aqueous solutions with several different amounts of water, depending on the temperature and solution composition.[2]

| Hydrate Form | Formula | Conditions for Formation |

| Trihydrate | ZnSO₃·3H₂O | Crystallizes from aqueous solutions below 275 K (<2°C). |

| 2.5-Hydrate (α, β, γ forms) | ZnSO₃·2.5H₂O | The stable forms at ambient temperature. |

| Dihydrate | ZnSO₃·2H₂O | Forms at temperatures above 338 K (65°C). |

| Monohydrate (α, β forms) | ZnSO₃·H₂O | Forms above 363 K (90°C) in the presence of excess SO₂. |

Solubility

This compound is slightly soluble in cold water and insoluble in alcohol.[2] It readily decomposes in hot water.[1] The solubility has a positive temperature coefficient.[2]

Table of Solubility for α-ZnSO₃·2.5H₂O in Water [2]

| Temperature (K) | Temperature (°C) | Solubility (mass % ZnSO₃) | Solubility (mol/kg H₂O) |

| 293 | 20 | 0.1786 | 0.01230 |

| 368 | 95 | 0.1939 | 0.01336 |

Thermal Properties

This compound hydrates lose water upon heating and decompose at higher temperatures.

| Compound | Process | Temperature | Products | Source(s) |

| ZnSO₃·2H₂O | Dehydration | 100°C | ZnSO₃ + 2H₂O | [1] |

| ZnSO₃ (anhydrous) | Decomposition | 200°C | ZnO + SO₂ | [1] |

Structural and Spectroscopic Properties

Crystal Structure: Detailed crystallographic data, including the crystal system and space group for this compound (ZnSO₃) and its common hydrates, is notably scarce in publicly available literature. The majority of search results and databases provide extensive information on the crystal structures of zinc sulfide (ZnS), such as the zincblende and wurtzite forms, or zinc sulfate (ZnSO₄), which should not be confused with this compound. This lack of data for ZnSO₃ represents a significant knowledge gap and an opportunity for further fundamental research.

Spectroscopic Data:

-

Raman Spectroscopy: Similar to crystallographic data, there is a significant lack of published Raman spectra specifically for this compound. Studies on related compounds like zinc sulfate are more common.[5] Characterization of the vibrational modes of the sulfite ion in the ZnSO₃ crystal lattice via Raman spectroscopy remains an area for investigation.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes related to this compound.

Conclusion

This guide provides a foundational resource on this compound for the research community. The synthesis via aqueous precipitation is straightforward, and the compound's key properties, particularly its solubility and thermal decomposition behavior, are well-documented. Researchers utilizing this compound should pay close attention to the temperature-dependent formation of its various hydrates to ensure the synthesis of the desired phase. The most significant challenge and opportunity for future work lies in the definitive characterization of the crystal structures and the comprehensive spectroscopic analysis (both IR and Raman) of this compound and its primary hydrates. Such fundamental data would be invaluable for a deeper understanding of this compound's solid-state chemistry and potential applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Zinc Sulfite

This compound (ZnSO₃) is an inorganic compound with potential applications in various fields. The precise determination of its crystal structure is fundamental to understanding its physicochemical properties and, consequently, its potential utility. The sulfite ion (SO₃²⁻) typically exhibits a trigonal pyramidal geometry, while the zinc(II) ion (Zn²⁺) commonly adopts a tetrahedral coordination.[1] Based on these ionic characteristics, a hypothetical crystal lattice for this compound would consist of Zn²⁺ and SO₃²⁻ ions arranged in a stable, repeating three-dimensional array.[1]

In more complex materials, this compound can form inorganic subunits of varying dimensionalities (0-D, 1-D, or 2-D), which act as building blocks for larger architectures.[1] The analysis of these structures relies on a suite of sophisticated analytical techniques, with X-ray diffraction being the most definitive.

Hypothetical Crystal Structure and Related Compounds

Given the absence of a definitive crystal structure for pure this compound, we can infer a likely arrangement based on the known structures of analogous zinc compounds.

Hypothetical this compound Structure

A plausible crystal structure for this compound would involve a lattice where each zinc ion is tetrahedrally coordinated to the oxygen atoms of four different sulfite ions, and each sulfite ion is, in turn, bonded to multiple zinc ions. The overall structure would be a three-dimensional network.

Comparative Crystal Structures

To provide context, the crystallographic data for two well-characterized zinc compounds, zinc sulfide (ZnS) and a cubic form of zinc sulfate (ZnSO₄), are presented below.

| Parameter | Zinc Sulfide (Sphalerite)[2] | Zinc Sulfate (cubic, F-43m)[3] |

| Crystal System | Cubic | Cubic |

| Space Group | F-43m | F-43m |

| Lattice Constant (a) | 5.41 Å | 7.75 Å |

| Coordination Geometry | Zn: Tetrahedral, S: Tetrahedral | Zn: Tetrahedral, S: Tetrahedral |

| Zn-O/S Bond Length | 2.36 Å (Zn-S)[4] | 1.90 Å (Zn-O)[3] |

| S-O Bond Length | N/A | 1.45 Å[3] |

Experimental Protocols for Crystal Structure Analysis

The following sections detail the standard experimental workflows for the synthesis and characterization of a crystalline material like this compound.

Synthesis of this compound Crystals

The synthesis of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. A potential method for synthesizing this compound crystals is via a hydrothermal reaction.

Experimental Workflow: Hydrothermal Synthesis

Caption: Hydrothermal synthesis workflow for this compound.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystal. For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.

-

Data Processing: The collected data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted beams.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding the positions of the atoms within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Data Analysis Workflow: X-ray Diffraction

Caption: Data analysis workflow for single-crystal XRD.

Spectroscopic Analysis

Spectroscopic techniques provide information about the chemical bonding and local environment of atoms in the crystal.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: The pellet is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The vibrational modes of the sulfite ion (symmetric and asymmetric stretching and bending) are identified to confirm its presence and coordination environment. Splitting of these bands can indicate a lower symmetry environment in the crystal lattice.[1]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: The crystalline sample is placed on a microscope slide.

-

Data Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed by a Raman spectrometer.

-

Data Analysis: The Raman-active vibrational modes are identified, providing complementary information to FTIR spectroscopy.

Thermal Analysis

Thermal analysis techniques are used to study the thermal stability and decomposition of the compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.

-

Data Analysis: The resulting TGA curve shows mass loss as a function of temperature, indicating decomposition events. For instance, the thermal decomposition of hydrated zinc sulfate shows distinct steps corresponding to dehydration and sulfate decomposition.[5]

Visualization of Structural and Logical Relationships

The following diagrams illustrate key concepts in the analysis of this compound and related compounds.

Logical Relationship: Polymorphism in Zinc Sulfide

Caption: Polymorphism of zinc sulfide.[2]

Conclusion

While the definitive crystal structure of pure this compound remains to be elucidated, this guide provides a comprehensive framework for its analysis. By leveraging established experimental protocols for synthesis, X-ray diffraction, spectroscopy, and thermal analysis, researchers are well-equipped to tackle the challenges of characterizing this and other novel inorganic materials. The comparative data from related zinc compounds serve as a valuable reference point for future investigations. The methodologies and workflows detailed herein are fundamental to advancing our understanding of the structure-property relationships in materials science and are particularly relevant for applications in drug development where precise structural knowledge is paramount.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of zinc sulfite (ZnSO₃). Due to the limited availability of in-depth research specifically on the thermal decomposition of this compound, this guide presents the established decomposition pathway and contrasts it with the more extensively studied thermal behavior of zinc sulfate (ZnSO₄). This comparative approach is intended to provide a clearer understanding of the factors influencing the thermal stability and decomposition products of these related zinc compounds.

Core Concepts: Thermal Decomposition of this compound

The thermal decomposition of this compound is a direct process that occurs at relatively low temperatures. The most commonly cited pathway involves a two-step process for the hydrated form, this compound dihydrate (ZnSO₃·2H₂O).

First, the water of crystallization is lost at approximately 100°C to form anhydrous this compound. Subsequently, the anhydrous this compound decomposes at around 200°C to yield zinc oxide (ZnO) and sulfur dioxide (SO₂) gas[1]. This decomposition is a key characteristic that distinguishes it from other zinc-sulfur compounds.

The overall reaction can be summarized as follows:

-

Dehydration: ZnSO₃·2H₂O(s) → ZnSO₃(s) + 2H₂O(g)

-

Decomposition: ZnSO₃(s) → ZnO(s) + SO₂(g)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound dihydrate.

| Stage | Compound | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Products |

| Dehydration | ZnSO₃·2H₂O | ~100 | 19.96 | Anhydrous this compound (ZnSO₃), Water (H₂O) |

| Decomposition | ZnSO₃ | ~200 | 35.48 (of anhydrous) | Zinc Oxide (ZnO), Sulfur Dioxide (SO₂) |

Comparative Analysis: this compound vs. Zinc Sulfate

To provide a broader context, it is informative to compare the thermal decomposition of this compound with that of zinc sulfate (ZnSO₄). Zinc sulfate exhibits a significantly different and more complex decomposition mechanism at much higher temperatures.

The thermal decomposition of anhydrous zinc sulfate typically commences at temperatures above 700°C[2]. It proceeds through a multi-step process involving the formation of a stable intermediate, zinc oxysulfate (ZnO·2ZnSO₄), before finally decomposing to zinc oxide[2][3].

The decomposition pathway for zinc sulfate is as follows:

-

Formation of Zinc Oxysulfate: 3ZnSO₄(s) → ZnO·2ZnSO₄(s) + SO₃(g) (around 700-800°C)[2]

-

Decomposition of Zinc Oxysulfate: ZnO·2ZnSO₄(s) → 3ZnO(s) + 2SO₃(g) (around 800-930°C)[2]

This significant difference in decomposition temperature and mechanism highlights the lower thermal stability of this compound compared to zinc sulfate.

Experimental Protocols

The investigation of the thermal decomposition of this compound and related compounds typically involves the use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA) of this compound Dihydrate

Objective: To determine the temperature ranges and associated mass losses during the thermal decomposition of this compound dihydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, which correspond to the dehydration and decomposition steps. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition (H₂O and SO₂), TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample is heated in the TGA, the evolved gases are transferred to the spectrometer for real-time analysis.

Visualization of Decomposition Pathways

The following diagrams illustrate the thermal decomposition pathways of this compound and zinc sulfate.

References

Navigating the Solubility Landscape of Zinc Sulfite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of zinc sulfite's solubility in organic solvents. While quantitative data in this specific area is notably scarce in publicly available literature, this document consolidates existing qualitative information, presents a detailed experimental protocol for determining solubility, and offers a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals working with this compound in non-aqueous systems.

Quantitative Solubility Data

The solubility of this compound in organic solvents is not well-documented with precise quantitative values in readily accessible chemical literature and databases. The available information is often qualitative and at times conflicting. For instance, sources describe this compound as both "slightly soluble" and "insoluble" in ethanol.[1][2] The CRC Handbook of Chemistry and Physics, a standard reference for chemical data, lists this compound dihydrate as "insoluble in ethanol."[3]

To provide a clear, albeit limited, overview, the following table summarizes the available qualitative and quantitative solubility data for this compound. For comparison, data for the more commonly studied zinc sulfate is also included to offer a potential, though not direct, analogue for the behavior of a zinc salt in various organic media.

| Solvent | This compound (ZnSO₃) | Zinc Sulfate (ZnSO₄) |

| Water | 0.16 g / 100 mL (20 °C)[1] | 57.7 g / 100 g (25 °C)[4] |

| Ethanol | Slightly soluble / Insoluble[1][3] | 0.034 g / 100 g (25 °C)[5] |

| Methanol | Data not available | 0.428 g / 100 g (25 °C)[5] |

| Acetone | Data not available | Insoluble[6] |

| Diethyl Ether | Nearly insoluble[7] | Data not available |

| Glycerol | Data not available | 35 g / 100 g (15.5 °C)[5] |

| Dimethyl Sulfoxide (DMSO) | Data not available | <0.01 g / 100g |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available |

Experimental Protocol for Solubility Determination

Given the absence of comprehensive quantitative data, researchers may need to determine the solubility of this compound in specific organic solvents experimentally. The following is a detailed methodology adapted from established protocols for determining the solubility of salts in organic solvents.[8][9]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

Anhydrous this compound (or a specific hydrate, as required)

-

High-purity organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for quantifying zinc concentration (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), or a validated chromatographic method).

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a heated magnetic stirrer set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A common starting point is 24 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration, with time points such as 24, 48, and 72 hours.[9]

-

-

Sample Extraction and Separation:

-

Once equilibrium is assumed to be reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To completely remove any suspended solid particles, pass the collected supernatant through a chemically compatible syringe filter into a clean, dry container.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration range suitable for the chosen analytical method.

-

Determine the concentration of zinc in the diluted solution using a pre-calibrated analytical instrument (e.g., ICP-OES or AAS).

-

-

Calculation of Solubility:

-

Using the measured concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams of this compound per 100 grams of solvent or moles per liter.

-

Considerations:

-

Anhydrous Conditions: If working with anhydrous this compound and a hygroscopic organic solvent, it is critical to perform the experiment under an inert atmosphere (e.g., in a glovebox) to prevent the absorption of moisture, which can significantly affect solubility.[9]

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration process, as solubility is highly temperature-dependent.

-

Purity of Materials: Use high-purity this compound and solvent to avoid interference from impurities.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be effectively visualized. The following diagram, generated using Graphviz, outlines the key steps from preparation to final analysis.

Experimental workflow for determining this compound solubility.

This guide underscores the current knowledge gap regarding the solubility of this compound in organic solvents. By providing a standardized experimental protocol and a clear workflow, it is hoped that this document will facilitate further research to generate the much-needed quantitative data in this area, benefiting various fields of chemical and pharmaceutical sciences.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 13597-44-9 [chemicalbook.com]

- 3. dl.icdst.org [dl.icdst.org]

- 4. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zinc sulfate [chemister.ru]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Zinc Sulfite: A Technical Overview

This technical guide provides a comprehensive overview of the early research conducted on zinc sulfite (ZnSO₃). It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this inorganic compound. This document summarizes the initial findings on the synthesis, properties, and various hydrated forms of this compound, with a focus on quantitative data and experimental methodologies as reported in early chemical literature.

Synthesis of this compound

Early research primarily focused on the precipitation of this compound from aqueous solutions. The most common method involved the reaction of a soluble zinc salt, typically zinc sulfate (ZnSO₄), with a sulfite salt, such as sodium sulfite (Na₂SO₃).

General Experimental Protocol: Precipitation

-

Preparation of Reactant Solutions: Aqueous solutions of zinc sulfate and sodium sulfite were prepared separately.

-

Precipitation: The sodium sulfite solution was added to the zinc sulfate solution, leading to the formation of a this compound precipitate.

-

Isolation: The resulting precipitate was separated from the solution by filtration.

-

Washing and Drying: The isolated this compound was washed to remove any soluble impurities and subsequently dried.

The following diagram illustrates the general workflow for the synthesis of this compound via precipitation.

Hydrated Forms of this compound

Early investigations revealed that this compound can exist in various hydrated forms (ZnSO₃·nH₂O). The specific hydrate obtained depends on the crystallization temperature and the composition of the solution, particularly the concentration of sulfurous acid.

The following table summarizes the different hydrated forms of this compound and their reported conditions of formation.

| Hydrate Formula | Water Molecules (n) | Conditions of Formation |

| ZnSO₃·3H₂O | 3 | Crystallizes from aqueous solutions below 275 K. |

| α-ZnSO₃·2.5H₂O | 2.5 | Forms at ambient temperature. |

| β-ZnSO₃·2.5H₂O | 2.5 | Forms at ambient temperature. |

| γ-ZnSO₃·2.5H₂O | 2.5 | Forms at ambient temperature. |

| ZnSO₃·2H₂O | 2 | Forms at temperatures above 338 K. |

| α-ZnSO₃·H₂O | 1 | Forms at temperatures above 363 K in the presence of excess sulfur dioxide. |

| β-ZnSO₃·H₂O | 1 | Formation conditions not specified in the reviewed literature. |

Solubility of this compound

The solubility of this compound in water was a key area of investigation in early research. The data, though scarce, provides valuable insights into the compound's behavior in aqueous systems.

Solubility in Water

The following table presents the solubility data for this compound in water as reported by early researchers. It is important to note that the exact hydrate used as the solid phase was not always specified, though it is often presumed to be α-ZnSO₃·2.5H₂O at ambient temperatures.

| Researcher(s) | Year | Temperature (K) | Solubility (mass % ZnSO₃) | Molarity (mol/kg) |

| Heuston & Tichborne | 1890 | Ambient | 0.16 | 1.1 x 10⁻² |

| Murooka et al. | Not specified | 298.2 | Not specified | 1.733 x 10⁻² |

| Margulis et al. | 1983 | 293 | 0.1786 | 1.23 x 10⁻² |

| Margulis et al. | 1983 | 368 | 0.1939 | 1.336 x 10⁻² |

Data sourced from the IUPAC Solubility Data Series, Volume 26.

Factors Affecting Solubility

Early studies also explored how the presence of other compounds affects the solubility of this compound. The key findings are summarized below and illustrated in the accompanying diagram.

-

Sulfurous Acid (SO₂ in H₂O): The solubility of this compound increases with an increasing concentration of sulfurous acid or a higher partial pressure of sulfur dioxide.

-

Sodium Sulfite (Na₂SO₃): In solutions containing sodium sulfite, the solubility of this compound initially decreases and then increases at higher concentrations of Na₂SO₃.

-

Zinc Sulfate (ZnSO₄): The presence of zinc sulfate slightly increases the solubility of this compound.

Experimental Protocol: Solubility Determination in the Presence of Sulfurous Acid (Terres & Ruhl, 1934)

A brief description of the methodology used by Terres and Ruhl to determine the solubility of this compound in aqueous sulfurous acid solutions is available:

-

Sample Preparation: Mixtures of sulfur dioxide and water were combined with solid this compound in sealed glass ampoules.

-

Equilibration: The ampoules were maintained at constant temperatures (15 °C and 25 °C) to allow the solution to reach saturation.

-

Separation and Analysis: The saturated solutions were filtered through a fine glass frit. The sulfite in the filtrate was then oxidized, and the resulting solution was analyzed for its sulfate and zinc content.

Early Data on Thermal Decomposition and Crystal Structure

Information regarding the thermal decomposition and crystal structure of this compound from the early research period (pre-1950) is very limited in the available literature. Most of the historical crystallographic and thermal analysis data pertains to the more extensively studied zinc sulfide (ZnS) and zinc sulfate (ZnSO₄). The determination of crystal structures in the early 20th century was a developing field, and it is likely that a less common compound like this compound was not a primary focus of investigation. Similarly, detailed studies on its thermal decomposition pathways were not found in the surveyed early literature.

Conclusion

The early research on this compound laid the groundwork for understanding its fundamental chemical properties. Key contributions from this era include the identification of its various hydrated forms and initial quantitative measurements of its solubility in water and other aqueous solutions. The primary synthetic method established was precipitation from aqueous solutions of zinc sulfate and sodium sulfite. While detailed experimental protocols from the earliest publications are not fully accessible, the general approaches have been outlined. Further investigation into historical chemical archives may uncover more detailed information on the thermal and structural properties of this compound from that period.

An In-depth Technical Guide to Zinc Sulfite Hydrates and Their Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc sulfite hydrates (ZnSO₃·nH₂O), inorganic compounds with varying degrees of hydration that are of interest in diverse scientific fields. This document details their formation conditions, experimental synthesis protocols, and structural relationships to facilitate further research and application.

Introduction to this compound Hydrates

This compound is a compound that exists in several hydrated forms, with the number of water molecules (n) in its crystal structure being dependent on the conditions of its formation. The most commonly cited hydrates include the trihydrate (n=3), 2.5-hydrate (n=2.5), dihydrate (n=2), and monohydrate (n=1). The formation of these specific hydrates is highly sensitive to temperature, pH, and the concentration of reactants in aqueous solutions. Understanding these formation conditions is critical for isolating and studying the specific properties of each hydrate.

Formation Conditions of this compound Hydrates

The crystallization of a specific this compound hydrate from an aqueous solution is primarily governed by temperature. The presence of excess sulfur dioxide, which forms sulfurous acid in water, also plays a significant role in the formation of certain hydrates. The following table summarizes the known formation conditions for the various this compound hydrates.

| This compound Hydrate | Chemical Formula | Formation Temperature | Other Conditions |

| Trihydrate | ZnSO₃·3H₂O | Below 275 K | Crystallizes from aqueous solutions. |

| 2.5-hydrate (α, β, γ forms) | ZnSO₃·2.5H₂O | Ambient Temperature | Three polymorphic forms exist. |

| Dihydrate | ZnSO₃·2H₂O | Above 338 K | Crystallizes from aqueous solutions. |

| α-Monohydrate | α-ZnSO₃·H₂O | Above 363 K | Requires the presence of excess sulfur dioxide. |

Experimental Protocols for Synthesis

Detailed experimental protocols for the synthesis of each this compound hydrate are provided below. These protocols are based on established chemical principles for the crystallization of inorganic salts from aqueous solutions.

General Synthesis of this compound from Zinc Oxide and Sulfurous Acid

A common method for preparing this compound involves the reaction of a zinc-containing precursor, such as zinc oxide (ZnO), with sulfurous acid (H₂SO₃). The sulfurous acid is typically generated in situ by bubbling sulfur dioxide (SO₂) gas through water.

Materials:

-

Zinc oxide (ZnO) powder

-

Sulfur dioxide (SO₂) gas

-

Distilled water

-

Ice bath

-

Heating and stirring plate

-

Reaction vessel with gas inlet and outlet

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of Sulfurous Acid: Bubble SO₂ gas through chilled distilled water in the reaction vessel placed in an ice bath until the desired concentration of sulfurous acid is achieved. The concentration can be monitored by titration.

-

Reaction: Slowly add stoichiometric amounts of zinc oxide powder to the sulfurous acid solution while stirring continuously. The reaction is as follows: ZnO(s) + H₂SO₃(aq) → ZnSO₃(aq) + H₂O(l)

-

Crystallization: The specific hydrate is then crystallized by controlling the temperature of the resulting this compound solution as outlined in the protocols below.

-

Isolation and Drying: The precipitated crystals are collected by filtration, washed with cold distilled water, and then with a solvent like ethanol to remove excess water. The crystals are then dried under vacuum or at a low temperature to prevent decomposition.

Synthesis of this compound Trihydrate (ZnSO₃·3H₂O)

Protocol:

-

Prepare a saturated this compound solution using the general method described above.

-

Cool the solution to a temperature below 275 K (2 °C) and maintain this temperature.

-

Allow the solution to stand undisturbed for several hours to facilitate slow crystallization.

-

Collect the resulting crystals by filtration in a cold environment.

-

Wash the crystals with ice-cold distilled water and dry them under vacuum.

Synthesis of this compound 2.5-Hydrate (ZnSO₃·2.5H₂O)

Protocol:

-

Prepare a saturated this compound solution at ambient temperature (approximately 298 K or 25 °C).

-

Allow the solution to evaporate slowly at room temperature.

-

Crystals of the 2.5-hydrate will form as the solution becomes supersaturated.

-

Isolate the crystals by filtration and dry them at room temperature.

-

Note: The formation of specific polymorphs (α, β, γ) may depend on subtle variations in conditions such as evaporation rate and the presence of impurities. Further research is needed to control the crystallization of specific polymorphs.

-

Synthesis of this compound Dihydrate (ZnSO₃·2H₂O)

Protocol:

-

Prepare a saturated this compound solution.

-

Heat the solution to a temperature above 338 K (65 °C) and maintain this temperature.

-

Allow the solvent to evaporate slowly at this elevated temperature to induce crystallization.

-

Collect the hot crystals by filtration.

-

Wash the crystals with warm distilled water and dry them in an oven at a temperature slightly below the crystallization temperature.

Synthesis of α-Zinc Sulfite Monohydrate (α-ZnSO₃·H₂O)

Protocol:

-

Prepare a this compound solution and ensure a continuous excess of sulfur dioxide by bubbling the gas through the solution.

-

Heat the solution to a temperature above 363 K (90 °C).

-

Maintain the temperature and the excess SO₂ atmosphere while allowing the solution to concentrate by evaporation.

-

Crystals of the α-monohydrate will precipitate.

-

Isolate the crystals by filtration from the hot solution and dry them in a desiccator over a suitable drying agent.

Logical Relationships and Experimental Workflows

The formation of different this compound hydrates is a temperature-dependent process. The following diagrams, generated using the DOT language, illustrate the logical relationships and a general experimental workflow.

An In-depth Technical Guide to the Polymorphic Forms of Zinc Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc sulfite (ZnSO₃) is an inorganic compound that has garnered interest in various industrial applications. While the anhydrous form is known, it is the hydrated forms of this compound that exhibit polymorphism, a phenomenon where a compound exists in more than one crystalline structure. These different crystalline forms, or polymorphs, can have distinct physical and chemical properties, including solubility, stability, and bioavailability, which are critical parameters in fields such as materials science and pharmaceutical development. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, focusing on their synthesis, characterization, and structural properties.

Polymorphic Forms of this compound Hydrates

Research has identified several hydrated forms of this compound, with polymorphism being reported for the monohydrate and the 2.5-hydrate.[1]

-

This compound Monohydrate (ZnSO₃·H₂O) : This hydrate is known to exist in at least two polymorphic forms, designated as α-ZnSO₃·H₂O and β-ZnSO₃·H₂O.[1]

-

This compound 2.5-Hydrate (ZnSO₃·2.5H₂O) : This hydrate is reported to have three polymorphic forms: α-ZnSO₃·2.5H₂O, β-ZnSO₃·2.5H₂O, and γ-ZnSO₃·2.5H₂O.[1]

The formation of these various hydrates and their specific polymorphs is dependent on the crystallization conditions, primarily temperature and the concentration of sulfurous acid in the aqueous solution.[1]

Physicochemical Properties

Crystallographic Data

Detailed crystallographic data for the individual polymorphic forms of this compound hydrates are not extensively reported in publicly available literature. Further research and analysis, such as single-crystal X-ray diffraction, would be required to fully elucidate the crystal system, space group, and unit cell dimensions for each polymorph.

Thermal Stability

The thermal stability of this compound hydrates is a key characteristic. For instance, this compound 2.5-hydrate (ZnSO₃·2.5H₂O) has been observed to lose its crystal water at around 100 °C and subsequently decompose into zinc oxide (ZnO) and sulfur dioxide (SO₂) at approximately 260 °C in an air atmosphere.[2][3] The precise decomposition temperatures and pathways may vary between the different polymorphic forms due to differences in their crystal lattice energies.

Table 1: Summary of Known Polymorphic Forms of this compound and Their General Properties

| Compound | Polymorphic Forms | Key Formation Conditions (General) | Notes on Properties |

| This compound Monohydrate (ZnSO₃·H₂O) | α, β | Temperature and sulfurous acid concentration dependent.[1] | Specific properties of each polymorph are not well-documented. |

| This compound 2.5-Hydrate (ZnSO₃·2.5H₂O) | α, β, γ | Temperature and sulfurous acid concentration dependent.[1] | Decomposes at elevated temperatures.[2][3] |

Experimental Protocols

General Synthesis of this compound Hydrates

The synthesis of this compound hydrates generally involves the reaction of a soluble zinc salt, such as zinc sulfate (ZnSO₄), with a sulfite source, such as sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas through a solution containing a zinc salt. The specific polymorphic form obtained is highly sensitive to the reaction conditions.

Experimental Workflow for Synthesis of this compound Hydrates

Caption: General experimental workflow for the synthesis of this compound hydrates.

To obtain specific polymorphic forms, precise control over the crystallization conditions is necessary. For example, the temperature of the reaction mixture and the concentration of sulfurous acid are critical factors that influence which hydrate and which polymorph crystallizes.[1] Researchers should conduct systematic studies varying these parameters to isolate and identify the conditions for the formation of each specific polymorph.

Characterization Methods

The characterization of this compound polymorphs relies on a combination of analytical techniques to determine their structure, composition, and thermal properties.

1. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying different polymorphic forms. Each crystalline phase will produce a unique diffraction pattern.

-

Sample Preparation : A finely ground powder of the this compound hydrate is uniformly packed into a sample holder.

-

Instrumentation : A powder X-ray diffractometer with, for example, Cu Kα radiation.

-

Data Collection : Data is typically collected over a 2θ range of 5° to 70° with a step size and scan speed optimized for resolution.

-

Data Analysis : The resulting diffraction patterns are compared to identify unique peaks corresponding to different polymorphs.

2. Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

TGA and DSC are used to study the thermal stability and phase transitions of the this compound hydrates.

-

Sample Preparation : A small, accurately weighed amount of the sample is placed in an alumina or platinum crucible.

-

Instrumentation : A simultaneous TGA/DSC instrument.

-

Experimental Conditions : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis : The TGA curve shows mass loss as a function of temperature, corresponding to dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks associated with phase transitions, melting, or decomposition.

3. Spectroscopic Methods (Infrared and Raman Spectroscopy)

Vibrational spectroscopy can provide information about the bonding and molecular structure of the different polymorphs.

-

Sample Preparation : Samples can be analyzed as powders or dispersed in a suitable medium (e.g., KBr pellet for IR).

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer.

-

Data Analysis : The spectra will show characteristic vibrational modes for the sulfite ion (SO₃²⁻) and water molecules. Differences in the positions and shapes of these bands between samples can indicate different polymorphic forms.

Experimental Workflow for Characterization of this compound Polymorphs

Caption: A typical experimental workflow for the characterization of this compound polymorphs.

Logical Relationships in Polymorph Formation

The formation of a specific polymorph of this compound hydrate is a result of a complex interplay between thermodynamic and kinetic factors during the crystallization process.

Logical Pathway of Polymorph Formation

Caption: Logical relationship of factors influencing the formation of a specific this compound polymorph.

Conclusion

The study of the polymorphic forms of this compound is an area that requires further investigation to fully understand the structural diversity and property variations within this system. This guide has summarized the current knowledge on the known polymorphs of this compound hydrates and provided a framework for their synthesis and characterization. For researchers and professionals in drug development and materials science, a thorough understanding and control of polymorphism are essential for ensuring product quality, stability, and performance. Further research focusing on the precise crystallographic characterization and the development of robust, reproducible synthesis protocols for each polymorph is crucial for advancing the application of this compound in various technological fields.

References

An In-depth Technical Guide on the Thermodynamic Properties of Zinc Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of zinc sulfite (ZnSO₃). Due to the limited availability of extensive thermodynamic data for this compound in the scientific literature, this document synthesizes the available information and, where direct data is lacking, presents methodologies for the characterization of related zinc compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a white crystalline powder that can exist in various hydrated forms. It is known to absorb oxygen from the air, leading to its oxidation to zinc sulfate. The thermal stability of this compound is limited; upon heating, it loses its water of crystallization and subsequently decomposes.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Appearance | White crystalline powder | [1] |

| Hydrated Forms | ZnSO₃·3H₂O, ZnSO₃·2.5H₂O (three polymorphs: α, β, γ), ZnSO₃·2H₂O, ZnSO₃·H₂O (two polymorphs: α, β) | [2] |

| Oxidation | Absorbs atmospheric oxygen and oxidizes to zinc sulfate. | [1] |

| Thermal Behavior | At 100°C, it loses water of crystallization to form the anhydrous salt. At 200°C, it decomposes into zinc oxide (ZnO) and sulfur dioxide (SO₂). | [1] |

| Solubility | Slightly soluble in cold water and ethanol. Decomposes in hot water. Soluble in sulfurous acid or ammonium salt solutions. | [1] |

Thermodynamic Data

Quantitative thermodynamic data for this compound is not widely reported. The following table summarizes the available information on its solubility.

Table 2: Solubility Data for this compound Hydrates

| Compound | Temperature (°C) | Solubility (mol/kg H₂O) | Source |

| This compound dihydrate (ZnSO₃·2H₂O) | Not specified | 0.011 | [2] |

| α-Zinc sulfite 2.5-hydrate (α-ZnSO₃·2.5H₂O) | 25 | 0.01733 | [1][2] |

| α-Zinc sulfite 2.5-hydrate (α-ZnSO₃·2.5H₂O) | 20 | 0.0123 | [2] |

| α-Zinc sulfite 2.5-hydrate (α-ZnSO₃·2.5H₂O) | 95 | 0.01336 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties of this compound are scarce. However, methodologies for the synthesis and thermal analysis of this compound and related compounds can be inferred from the literature.

This compound hydrates can be synthesized by the reaction of a zinc salt or zinc hydroxide with a solution of sulfurous acid. The specific hydrate formed is dependent on the reaction temperature and the concentration of sulfurous acid.[1][2]

Protocol for the Synthesis of this compound Hydrates:

-

Preparation of Reactants: Prepare a solution or suspension of a zinc source, such as zinc hydroxide (Zn(OH)₂). Prepare a solution of sulfurous acid (H₂SO₃) by bubbling sulfur dioxide (SO₂) gas through water.

-

Reaction: Add the sulfurous acid solution to the zinc hydroxide suspension with constant stirring. The reaction proceeds as follows: Zn(OH)₂ + H₂SO₃ → ZnSO₃ + 2H₂O.

-

Control of Hydrate Formation: The temperature of the reaction mixture is critical in determining the resulting hydrate:

-

Below 2°C, this compound trihydrate (ZnSO₃·3H₂O) crystallizes.[2]

-

At ambient temperatures, the 2.5-hydrate (ZnSO₃·2.5H₂O) is formed.[2]

-

Above 65°C, the dihydrate (ZnSO₃·2H₂O) is the stable form.[2]

-

In the presence of excess sulfur dioxide at temperatures above 90°C, the α-monohydrate (α-ZnSO₃·H₂O) can be formed.[2]

-

-

Isolation and Purification: The precipitated this compound hydrate is collected by filtration, washed with cold water and ethanol, and then dried under controlled conditions to prevent decomposition or changes in hydration state.

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are crucial for determining the temperatures of dehydration and decomposition, as well as the stoichiometry of the decomposition products.

General Protocol for Thermal Analysis:

-

Sample Preparation: A small, accurately weighed sample of the this compound hydrate is placed in a crucible suitable for the analysis (e.g., alumina or platinum).

-

Instrumentation Setup: The TGA/DTA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere. A temperature program is set, typically involving a linear heating rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 1000°C).

-

Data Acquisition: The instrument measures and records the change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis:

-

The TGA curve reveals mass loss steps corresponding to dehydration and decomposition. The temperature at which these losses occur and the percentage of mass lost can be used to determine the water content and the decomposition pathway.

-

The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions, dehydration, and decomposition.

-

Conclusion

The thermodynamic properties of this compound are not as well-documented as those of zinc sulfate or zinc sulfide. This guide has compiled the available data on its physicochemical properties and solubility. Furthermore, it has outlined experimental protocols for the synthesis and thermal analysis of this compound, drawing parallels from related zinc compounds. Further research is warranted to experimentally determine the fundamental thermodynamic parameters of this compound, which would be of significant value to the scientific and industrial communities, particularly in the fields of materials science and pharmaceutical development.

References

Quantum Confinement in Zinc Sulfide Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum confinement effects in zinc sulfide (ZnS) nanoparticles, tailored for researchers, scientists, and professionals in drug development. It delves into the synthesis, characterization, and optical properties of these nanoparticles, with a focus on how quantum phenomena can be harnessed for biomedical applications. Detailed experimental protocols, quantitative data summaries, and explanatory diagrams are provided to facilitate a deeper understanding and practical application of this promising nanomaterial.

Introduction to Quantum Confinement in ZnS Nanoparticles

Zinc sulfide (ZnS) is a wide-bandgap semiconductor with a bulk band gap of approximately 3.68 eV.[1][2] When the size of ZnS crystals is reduced to the nanometer scale, typically below 10 nm, their electronic and optical properties diverge significantly from their bulk counterpart due to a phenomenon known as the quantum confinement effect.[3] This effect arises when the nanoparticle's dimensions are comparable to or smaller than the exciton Bohr radius of the material. In this confined state, the continuous energy bands of the bulk material are replaced by discrete, quantized energy levels.[4][5]

A key consequence of quantum confinement is the size-dependent tuning of the band gap. As the nanoparticle size decreases, the energy gap between the valence and conduction bands increases.[4] This widening of the band gap results in a "blue shift" in the absorption and photoluminescence spectra, meaning that smaller nanoparticles absorb and emit light at shorter wavelengths (higher energies) compared to larger ones.[1][6][7] This tunable fluorescence is a highly attractive property for various applications, particularly in bioimaging and sensing.[3][8]

Beyond their optical properties, ZnS nanoparticles are noted for their biocompatibility, chemical stability, and potential for surface functionalization, making them promising candidates for drug delivery systems and therapeutic agents.[3][8][9] Their ability to generate reactive oxygen species (ROS) upon excitation is being explored for photodynamic cancer therapy.[3][9]

Synthesis of Zinc Sulfide Nanoparticles

The synthesis of ZnS nanoparticles can be achieved through various chemical methods, each offering distinct advantages in controlling particle size, morphology, and surface chemistry. Common techniques include co-precipitation, sol-gel, and hydrothermal methods.[10][11]

Experimental Protocol: Co-precipitation Method

The co-precipitation method is a widely used, simple, and cost-effective technique for synthesizing ZnS nanoparticles at room temperature.[2][10][11]

Materials:

-

Zinc precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc chloride (ZnCl₂)[2][10]

-

Sulfur precursor: Sodium sulfide nonahydrate (Na₂S·9H₂O)[2][10]

-

Solvent: Deionized water or ethanol[2]

-

Capping agent (optional): Polyvinylpyrrolidone (PVP), 2-mercaptoethanol, or Polysorbate 80 (Tween 80) to control particle size and prevent agglomeration.[6][12]

Procedure:

-

Precursor Solution Preparation:

-

Reaction:

-

Purification:

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 80°C) to obtain the ZnS nanoparticle powder.[2]

-

Characterization of ZnS Nanoparticles

To confirm the synthesis of ZnS nanoparticles and to study their properties, several characterization techniques are employed.

Structural and Morphological Characterization

-

X-ray Diffraction (XRD): Used to determine the crystal structure (cubic zinc blende or hexagonal wurtzite) and estimate the average crystallite size using the Debye-Scherrer formula.[2][13]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the size, shape, and morphology of the synthesized nanoparticles.[1] High-resolution TEM (HRTEM) can reveal the crystalline lattice planes.

Optical Characterization

UV-Vis spectroscopy is fundamental for observing the quantum confinement effect by measuring the absorption spectrum of the nanoparticles.

Procedure:

-

Sample Preparation: Disperse a small amount of the synthesized ZnS nanoparticle powder in a suitable solvent (e.g., deionized water or ethanol) through sonication to obtain a colloidal suspension.

-

Measurement:

-

Record the absorption spectrum of the colloidal suspension using a UV-Vis spectrophotometer, typically in the range of 200-800 nm.[14]

-

The absorption onset or the position of the excitonic peak is used to determine the optical band gap. A blue shift in the absorption edge compared to bulk ZnS (around 340-345 nm) is a clear indication of quantum confinement.[7][14]

-

PL spectroscopy is used to study the emission properties of the ZnS nanoparticles, which are crucial for applications in bioimaging.

Procedure:

-

Sample Preparation: Use the same colloidal suspension prepared for UV-Vis spectroscopy.

-

Measurement:

Quantitative Data on Quantum Confinement Effects

The relationship between nanoparticle size and band gap energy is a cornerstone of the quantum confinement effect. The following table summarizes representative data from the literature.

| Average Particle Size (nm) | Optical Band Gap (eV) | Method of Determination | Reference |

| 2 - 10 | 3.17 - 3.36 | Diffuse Reflectance Spectra | [15] |

| 2 | 3.72 | Optical Absorption | [15] |

| 3 | 3.84 | UV-Vis Absorption | [16] |

| 3.28 | 4.08 | UV-Vis Absorption | [17] |

| 3 - 9 | 3.87 - 4.75 | Optical Absorption | [18] |

| 4 - 8 | 3.13 - 3.76 | Optical Absorption | [16] |

| 50 | > 3.68 (Blue Shift Observed) | UV-Vis Absorption | [1] |

Note: The bulk band gap of ZnS is approximately 3.68 eV.[1]

Visualizing Core Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of key concepts and processes.

Caption: Quantum confinement effect in ZnS nanoparticles.

Caption: Workflow for ZnS nanoparticle synthesis.

Caption: ROS-mediated apoptosis by ZnS nanoparticles.

Applications in Drug Development and Medicine

The unique properties of ZnS nanoparticles make them highly suitable for a range of biomedical applications.

-

Bioimaging and Sensing: The size-tunable and bright fluorescence of ZnS quantum dots allows for their use as probes for labeling and imaging cells and biomolecules.[8]

-

Drug Delivery: ZnS nanoparticles can be functionalized with targeting ligands to specifically deliver therapeutic agents to diseased cells, such as cancer cells, thereby enhancing drug efficacy and reducing side effects.[8] Their small size facilitates penetration through biological barriers.[8]

-

Cancer Therapy: Upon excitation with light, ZnS nanoparticles can generate ROS, which induces oxidative stress and leads to the death of cancer cells.[3][9] This forms the basis of photodynamic therapy. Some studies have shown that ZnS nanoparticles can selectively induce cytotoxic and genotoxic effects in leukemic cells while having minimal toxicity to normal lymphocytes.[19][20]

-

Antimicrobial Agents: ZnS nanoparticles have demonstrated antimicrobial and antifungal properties, attributed to the generation of ROS and disruption of microbial cell membranes.[8]

Safety and Toxicity Considerations

While generally considered biocompatible, the toxicity of ZnS nanoparticles is an important consideration.[3] Studies suggest that their cytotoxicity can be size-dependent and concentration-dependent.[21] The dissolution of nanoparticles and the release of Zn²⁺ ions can also contribute to cellular toxicity.[19] Further in-vivo research is necessary to fully understand the long-term safety profile of ZnS nanoparticles for clinical applications.

Conclusion

Quantum confinement effects bestow zinc sulfide nanoparticles with remarkable size-tunable optical and electronic properties. The ability to control the band gap and subsequent fluorescence emission through precise synthesis makes ZnS nanoparticles a versatile platform for advanced biomedical applications. From high-contrast bioimaging agents to targeted drug delivery vehicles and photodynamic therapeutics, the potential of these nanomaterials is vast. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to explore and harness the unique quantum phenomena of ZnS nanoparticles in their work.

References

- 1. Characterization of ZnS nanoparticles synthesized by co-precipitation method [cpb.iphy.ac.cn]

- 2. kenkyugroup.org [kenkyugroup.org]

- 3. Zinc Sulfide Nanoparticles: Unique Properties and Potential Applications in Biomedicine_Chemicalbook [chemicalbook.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. ijream.org [ijream.org]

- 6. Avens Publishing Group - A Review on Zinc Sulphide Nanoparticles: From Synthesis, Properties to Applications [avensonline.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ambition-zns.com [ambition-zns.com]

- 9. divyarasayan.org [divyarasayan.org]

- 10. ijarset.com [ijarset.com]

- 11. mocedes.org [mocedes.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chemmethod.com [chemmethod.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijream.org [ijream.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Zinc sulfide nanoparticles selectively induce cytotoxic and genotoxic effects on leukemic cells: involvement of reactive oxygen species and tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity of nanoparticles - Are the size and shape only matters? or the media parameters too?: a study on band engineered ZnS nanoparticles and calculations based on equivolume stress model [pubmed.ncbi.nlm.nih.gov]

The Luminous Legacy of Zinc Sulfide: A Technical Journey Through the History of its Phosphors

For Researchers, Scientists, and Drug Development Professionals

The story of zinc sulfide (ZnS) phosphors is a captivating narrative of scientific curiosity and technological innovation. From serendipitous discoveries in the 19th century to its crucial role in the development of modern electronics, ZnS has consistently been at the forefront of luminescent materials research. This in-depth technical guide explores the historical development of zinc sulfide phosphors, detailing the key scientific milestones, the evolution of synthesis methodologies, and the expansion of their applications.

Early Discoveries and the Dawn of Luminescence Research

The recognition of zinc sulfide's luminescent properties can be traced back to 1866, when French chemist Théodore Sidot observed that a hexagonal form of ZnS, which he prepared, exhibited phosphorescence. This material, later known as "Sidot's blend," marked the beginning of scientific inquiry into the luminescent capabilities of ZnS.[1] A few decades later, in 1888, Eilhard Wiedemann made significant contributions by classifying different types of luminescence, laying the groundwork for a more systematic study of these materials.[1]

One of the earliest and most impactful applications of ZnS phosphors was in the field of nuclear physics. Ernest Rutherford, in his groundbreaking alpha-scattering experiments in the early 20th century, utilized a screen coated with zinc sulfide to detect the scintillations produced by alpha particles.[2][3][4][5][6] This application highlighted the material's ability to convert high-energy radiation into visible light, a property that would be foundational to many of its future uses.

The Role of Activators: Unlocking a Spectrum of Colors

Early researchers quickly realized that the luminescence of pure zinc sulfide was weak and that the introduction of specific impurities, or "activators," could dramatically enhance its light-emitting properties and produce a range of colors. These activators create energy levels within the band gap of the ZnS host material, facilitating radiative recombination of excited electrons and holes.

Some of the most historically significant activators for zinc sulfide phosphors include:

-

Copper (Cu): Copper-activated ZnS is renowned for its characteristic green emission and long-lasting phosphorescence. The green luminescence in ZnS:Cu arises from a donor-acceptor pair recombination, where copper ions act as the acceptor centers.[7][8]

-

Silver (Ag): Silver was one of the first activators used with ZnS, producing a distinct blue luminescence. Similar to copper, the emission in ZnS:Ag is also based on a donor-acceptor recombination mechanism.[1]

-

Manganese (Mn): The incorporation of manganese as a dopant results in a characteristic orange-yellow emission. This emission originates from an internal transition within the d-orbitals of the Mn2+ ion.

The color and efficiency of the luminescence were found to be highly dependent on the concentration of the activator and the presence of co-activators, such as chlorine (Cl) or aluminum (Al), which act as charge compensators and influence the formation of luminescence centers.

Evolution of Synthesis Methodologies

The methods for preparing zinc sulfide phosphors have evolved significantly over time, driven by the need for higher purity, better crystallinity, and controlled doping.

Early Precipitation and Solid-State Reactions

The earliest methods for synthesizing ZnS involved precipitation from aqueous solutions. A common approach was the reaction of a soluble zinc salt, like zinc sulfate, with a sulfide source, such as hydrogen sulfide or an alkali metal sulfide. The resulting precipitate would then be washed, dried, and fired at high temperatures, often in the presence of a flux (e.g., NaCl) and the desired activator.

A 1941 patent describes a method for producing phosphorescent zinc sulfide by heating highly pure zinc oxide with sulfur in the presence of a halide compound like sodium chloride to about 800°C.[9] The resulting zinc sulfide was then mixed with a copper activator and fired again at a temperature exceeding 800°C in a non-reducing atmosphere.[9]

The Rise of Electroluminescence and Thin-Film Deposition

A pivotal moment in the history of ZnS phosphors was the discovery of electroluminescence by Georges Destriau in 1936.[1] He observed that a copper-activated ZnS powder suspended in an insulating oil and subjected to a strong alternating electric field emitted light. This discovery opened up entirely new avenues for the application of phosphors in lighting and displays.

The development of electroluminescent devices spurred the advancement of new synthesis and fabrication techniques, particularly thin-film deposition methods. These techniques allowed for the creation of uniform and transparent phosphor layers, which are essential for many optoelectronic applications.

Quantitative Properties of Historical Zinc Sulfide Phosphors

While precise quantitative data from the earliest studies is limited, a general understanding of the performance of historical ZnS phosphors can be compiled. The following table summarizes typical emission characteristics of early zinc sulfide phosphors based on the primary activator.

| Activator | Co-activator(s) | Emission Color | Peak Emission Wavelength (approx.) | Typical Decay Time |

| Silver (Ag) | Cl, Al | Blue | 450 nm[1] | Fast |

| Copper (Cu) | Cl, Al | Green | 520 - 530 nm[8][10] | Long |

| Manganese (Mn) | - | Orange-Yellow | 580 - 590 nm | Microseconds[11] |

| Copper (Cu), Manganese (Mn) | Cl, Te | Red | ~650 nm[12] | Complex (non-exponential)[13] |

It is important to note that the exact emission wavelength and decay characteristics of these early phosphors were highly sensitive to the synthesis conditions, including the purity of the starting materials, the firing temperature and atmosphere, and the concentrations of the activator and co-activators.

Key Experimental Protocols in the Historical Development of ZnS Phosphors

To provide a deeper understanding of the historical context, this section outlines the general procedures for key experiments that shaped the field of zinc sulfide phosphors.

Rutherford's Alpha-Scattering Experiment (Early 1900s)

Objective: To probe the structure of the atom.

Methodology:

-

Alpha Particle Source: A radioactive element, such as radium or polonium, was placed in a lead block with a small aperture to produce a narrow beam of alpha particles.

-

Target: A thin gold foil (approximately 100 nm thick) was placed in the path of the alpha particle beam.[2] Gold was chosen for its malleability, allowing it to be made into extremely thin sheets.

-

Detection System: A screen coated with zinc sulfide was positioned to encircle the gold foil. A microscope was used to observe the scintillations (brief flashes of light) produced when individual alpha particles struck the ZnS screen.

-

Procedure: The alpha particles were directed at the gold foil, and the number of scintillations at different angles of deflection was meticulously counted. The entire apparatus was enclosed in an evacuated chamber to prevent the alpha particles from being scattered by air molecules.[3]

Destriau's Electroluminescence Experiment (1936)

Objective: To investigate the emission of light from a phosphor under the influence of an electric field.

Methodology:

-

Phosphor Preparation: A copper-activated zinc sulfide (ZnS:Cu) powder was prepared.

-

Device Assembly: The ZnS:Cu powder was suspended in an insulating medium, such as castor oil, to form a paste.[1] This paste was then placed between two electrodes, forming a capacitor-like structure. One of the electrodes was often transparent to allow for the observation of light emission.

-

Excitation: A high-voltage alternating current (AC) was applied across the electrodes.

-

Observation: The device was observed in a darkened environment to detect the emission of light from the phosphor layer.

Signaling Pathways and Logical Relationships

The historical development of zinc sulfide phosphors can be visualized as a series of interconnected discoveries and advancements.

Caption: Key milestones in the historical development of zinc sulfide phosphors.

The understanding of how activators influence the luminescent properties of zinc sulfide is central to its historical development. The following diagram illustrates the basic mechanism of activator-induced luminescence.

Caption: Simplified energy level diagram of activator-induced luminescence in ZnS.

Conclusion